molecular formula C₁₂H₁₆NO₁₁P·C₆H₁₃N B1140020 o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt, CAS No. 25405-62-3

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt,

Cat. No.: B1140020
CAS No.: 25405-62-3
M. Wt: 480.2
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Description

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chemical compound commonly used as a substrate in biochemical assays. It is particularly significant in the study of β-galactosidase activity, an enzyme that cleaves the glycosidic bond in β-galactosides. This compound is valuable in molecular biology and genetic research due to its role in detecting enzyme activity.

Biochemical Analysis

Biochemical Properties

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chromogenic substrate for β-galactosidase . The enzyme β-galactosidase can hydrolyze this compound, producing galactose and o-Nitrophenyl, which appears yellow under alkaline conditions . This property makes it suitable for lacZ activity detection, a gene encoding a type of β-galactosidase from bacteria .

Cellular Effects

The hydrolysis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt by β-galactosidase can be used to monitor the activity of this enzyme in cells . The yellow product o-Nitrophenyl can be detected at a wavelength of 410-420 nm , providing a visual indication of enzyme activity and, therefore, influencing cellular processes such as gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves its hydrolysis by the enzyme β-galactosidase . This reaction results in the formation of galactose and o-Nitrophenyl . The latter is a yellow compound under alkaline conditions, and its absorbance can be measured at a wavelength of 410-420 nm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt can be observed over time. The compound is stable and can be stored at -20°C . The hydrolysis reaction it undergoes is a standard method for monitoring β-galactosidase activity over time .

Metabolic Pathways

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is involved in the metabolic pathway of β-galactosidase . The enzyme hydrolyzes this compound, leading to the production of galactose and o-Nitrophenyl .

Subcellular Localization

The subcellular localization of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is not specifically known. As a substrate for β-galactosidase, it is likely to be localized wherever this enzyme is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt typically involves the phosphorylation of o-Nitrophenyl β-D-Galactopyranoside. The process begins with the reaction of o-Nitrophenyl β-D-Galactopyranoside with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-position of the galactopyranoside ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography. The cyclohexylammonium salt form is obtained by neutralizing the phosphorylated product with cyclohexylamine, which enhances its stability and solubility for various applications.

Chemical Reactions Analysis

Types of Reactions

o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and galactose-6-phosphate.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by β-galactosidase, typically under mild aqueous conditions.

    Phosphorylation: Using phosphorylating agents like POCl₃ in the presence of bases such as pyridine.

Major Products

    o-Nitrophenol: A yellow compound detectable by its absorbance at 420 nm.

    Galactose-6-phosphate: A phosphorylated sugar derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used to study enzyme kinetics and mechanisms. It serves as a model substrate to investigate the catalytic properties of β-galactosidase and related enzymes.

Biology

In biological research, it is employed in assays to measure β-galactosidase activity in various organisms, including bacteria and yeast. This is crucial for understanding gene expression and regulation, particularly in systems using the lac operon.

Medicine

In medical research,

Properties

CAS No.

25405-62-3

Molecular Formula

C₁₂H₁₆NO₁₁P·C₆H₁₃N

Molecular Weight

480.2

Origin of Product

United States

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